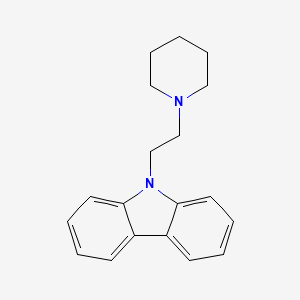
Carbazole, 9-(2-piperidinoethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbazole, 9-(2-piperidinoethyl)- is a useful research compound. Its molecular formula is C19H22N2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbazole, 9-(2-piperidinoethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbazole, 9-(2-piperidinoethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Carbazole, 9-(2-piperidinoethyl)- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and antioxidant research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Overview of Carbazole Derivatives
Carbazole derivatives are known for their significant biological properties, including anticancer, anti-inflammatory, and antioxidant activities. The structural framework of carbazole allows for various modifications, leading to the development of compounds with enhanced therapeutic profiles. Notably, the incorporation of piperidine groups has been shown to influence the pharmacological effects of these derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of carbazole derivatives, including 9-(2-piperidinoethyl)-carbazole. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Key Pathways : Carbazole derivatives have been shown to modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. Inhibition of these pathways can lead to reduced cell survival and increased apoptosis in cancer cells .
- Cell Viability Assays : In vitro studies using MCF-7 breast cancer cell lines demonstrated that certain carbazole derivatives exhibit potent antiproliferative effects, with IC50 values indicating significant cytotoxicity .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between carbazole derivatives and target proteins involved in cancer progression. These studies reveal favorable binding profiles that correlate with observed biological activities .
Antioxidant Properties
The antioxidant capacity of carbazole derivatives is another area of interest. Compounds such as 9-(2-piperidinoethyl)-carbazole have shown promising radical scavenging abilities:
- Radical Scavenging Assays : The effectiveness of these compounds in neutralizing free radicals has been assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), demonstrating their potential as protective agents against oxidative stress .
Summary of Biological Activities
The following table summarizes key biological activities associated with carbazole, 9-(2-piperidinoethyl)- and related derivatives:
Case Studies and Research Findings
Several case studies have documented the efficacy of carbazole derivatives in clinical and preclinical settings:
- Study on Anticancer Activity : A study synthesized novel carbazole-thiosemicarbazide derivatives and evaluated their anticancer properties. The most promising compound exhibited an IC50 value significantly lower than that of established chemotherapeutics like etoposide .
- Antioxidant Evaluation : Another study assessed the antioxidant properties of various carbazole derivatives using multiple assays. The findings indicated that modifications to the carbazole structure could enhance antioxidant efficacy significantly .
化学反应分析
Electrophilic Aromatic Substitution
The carbazole ring undergoes electrophilic substitution, with regioselectivity influenced by the electron-donating piperidinoethyl group. Key reactions include:
Nucleophilic Reactions at the Piperidine Moiety
The piperidine ring exhibits secondary amine reactivity:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.
-
Salt Formation : Forms stable hydrochloride salts with HCl, enhancing solubility for biological assays .
Cross-Coupling Reactions
Pd-catalyzed cross-couplings enable functionalization of the carbazole core:
| Reaction Type | Catalytic System | Applications | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl synthesis for OLED materials. | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | C–N bond formation with aryl halides. |
In aryl amination, the carbazole nitrogen participates in stabilizing Pd intermediates, reducing catalyst decomposition .
Metal Complexation
The nitrogen atoms in both carbazole and piperidine act as ligands:
-
Palladium Complexes : Forms stable [Pd(carbazolyl)(phosphine)] complexes, critical in catalytic cycles for C–N coupling .
-
Coordination Polymers : Utilized in materials science for luminescent properties .
Redox Transformations
-
Oxidation : Piperidine oxidizes to N-oxide derivatives under mild conditions (e.g., H₂O₂/CH₃COOH) .
-
Reduction : Carbazole ring hydrogenation (H₂/Pd-C) yields tetrahydrocarbazole analogs .
Biological Interaction Mechanisms
The compound exhibits binding affinity with biological targets:
Comparative Reactivity with Analogues
Structural modifications alter reactivity profiles:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 9-(2-Bromoethyl)-carbazole | Bromine substituent | Higher electrophilicity for SN2 reactions. |
| 9-Phenylcarbazole | Aromatic substituent | Enhanced π-stacking in metal complexes. |
Synthetic Pathways
Common synthesis routes include:
属性
CAS 编号 |
67196-16-1 |
|---|---|
分子式 |
C19H22N2 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
9-(2-piperidin-1-ylethyl)carbazole |
InChI |
InChI=1S/C19H22N2/c1-6-12-20(13-7-1)14-15-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21/h2-5,8-11H,1,6-7,12-15H2 |
InChI 键 |
VOHZHPQNDVLBCS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















